

Bamadutide (SAR425899): A Technical Overview of its Molecular Structure, Synthesis, and Biological Activity

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Compound of Interest		
Compound Name:	Bamadutide	
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Abstract

Bamadutide (SAR425899) is a synthetic peptide engineered as a potent dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[1][2][3] This dual agonism offers a multi-faceted approach to treating metabolic diseases, particularly type 2 diabetes (T2D) and obesity. By simultaneously engaging both receptors, **Bamadutide** aims to improve glycemic control, promote weight loss, and enhance overall metabolic health. This document provides a comprehensive technical overview of **Bamadutide**'s molecular architecture, general synthesis principles, mechanism of action, and key experimental data from preclinical and clinical investigations.

Molecular Structure and Properties

Bamadutide is a complex synthetic peptide. Its structure is designed for enhanced stability and prolonged action compared to endogenous peptides.

Peptide Sequence: HsQGTFTSDLSKQXESKAAQDFIEWLKAGGPSSGAPPPS-NH2[4]

Modification: The 'X' at position 12 represents a lysine residue modified with (S)-4-carboxy-4-hexadecanoylamino-butyryl. This fatty acid moiety facilitates binding to serum albumin, extending the peptide's half-life in circulation.



Chemical Properties:

Property	Value	Reference
Synonyms	SAR425899, SAR 425899	[3][4]
Molecular Formula	C200H313N51O63	[4]
Molecular Weight	4440.0 g/mol	[4]
Physical Form	Solid	[4]
Purity	≥98%	[4]

| Storage | -20°C |[4] |

Synthesis of Bamadutide

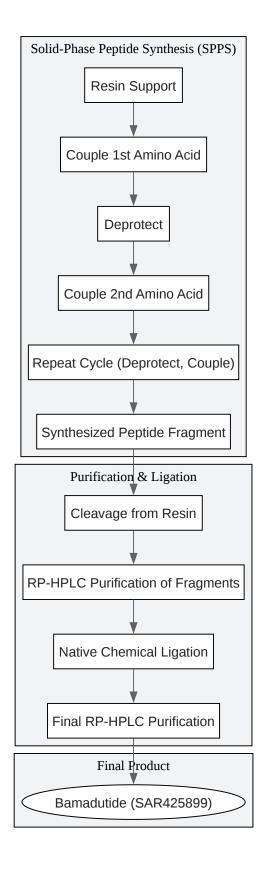
While the specific, proprietary synthesis and purification process for **Bamadutide** is not publicly detailed, it would be constructed using established peptide synthesis methodologies. Long peptides like **Bamadutide** are typically synthesized in fragments and then joined together.

General Synthesis Approach: The synthesis would likely involve a combination of:

- Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled sequentially on a solid resin support. This is a standard method for producing peptides, often utilizing Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group chemistry.
 Microwave-assisted SPPS can be employed to enhance coupling efficiency and speed up the synthesis of peptide fragments.[5]
- Fragment Condensation/Ligation: Due to its length, Bamadutide is likely synthesized as several smaller peptide fragments. These fragments are then purified and joined together in solution using chemical ligation techniques, such as Native Chemical Ligation (NCL). NCL involves the reaction of a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue to form a native peptide bond.[5]
- Modification and Purification: The specialized lysine residue is incorporated during the SPPS
 phase. Following cleavage from the resin and deprotection, the crude peptide is purified to a
 high degree (≥98%) using techniques like Reverse-Phase High-Performance Liquid



Chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.





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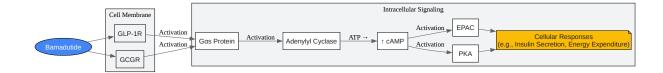
General workflow for synthetic peptide production.

Mechanism of Action and Signaling Pathway

Bamadutide functions as a dual agonist at GLP-1 and glucagon receptors, which are Class B G protein-coupled receptors (GPCRs).[3] Its therapeutic effects stem from the integrated signaling outcomes of activating both pathways in various tissues, including the pancreas, liver, and brain.

Upon binding to GLP-1R and GCGR, **Bamadutide** initiates a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, activates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), triggering downstream cellular responses.[6][7][8][9]

- GLP-1R Activation: Primarily enhances glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion from α-cells during hyperglycemia, slows gastric emptying, and promotes satiety.[6]
- GCGR Activation: Primarily acts on the liver to increase glucose production and has been shown to increase energy expenditure and promote satiety. The co-activation of GLP-1R mitigates the potential hyperglycemic effect of GCGR agonism.



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Bamadutide's dual receptor signaling pathway.

Experimental Data In Vitro Receptor Activity

The potency of **Bamadutide** was assessed by its ability to stimulate cAMP accumulation in cells expressing human GLP-1 or glucagon receptors.

Assay	Cell Line	Receptor	EC50 (pM)	Reference
cAMP Accumulation	HEK293	Human GCGR	1	[4]
cAMP Accumulation	HEK293	Human GLP-1R	3.5	[4]

Preclinical In Vivo Data

Studies in animal models have demonstrated **Bamadutide**'s efficacy in improving metabolic parameters.

Animal Model	Dosing	Key Findings	Reference
Female Mice	0.1 mg/kg	Reduced food intake.	[4]
Female db/db Mice	0.1 mg/kg per day	Decreased blood glucose and HbA1c levels.	[4]
Male Mice (High-Fat Diet)	5 or 15 μg/kg (twice daily)	Reduced body weight and total fat mass.	[4]
Diabetic Mouse Model	120 μg/kg (SC, 6 weeks)	Exhibited blood glucose-lowering effects.	[1]

Clinical Data



Human trials have evaluated the safety and efficacy of **Bamadutide** in healthy volunteers and patients with T2D.

Table 4.3.1: Phase 1 Efficacy in T2D Patients vs. Liraglutide[3]

Parameter	Bamadutide (SAR425899)	Liraglutide
Improvement in Insulin Sensitivity	203%	36%
Improvement in Basal β-cell Responsiveness	67%	40%
Improvement in Above-Basal β-cell Responsiveness	139%	69%

| Delay in Glucose Absorption | 37% | Not Reported |

Table 4.3.2: Weight Loss and Receptor Occupancy

Study Population	Endpoint	Result	Reference
Healthy Volunteers (NCT02411825)	Max. Weight Reduction	-5.32 kg	[10]
T2D Patients (NCT02411825)	Max. Weight Reduction	-5.46 kg	[10]
Overweight/Obese T2D Patients (NCT03350191)	Pancreatic GLP-1R Occupancy (0.2 mg dose)	49.9% - 61.6%	[11]

| Overweight/Obese T2D Patients (NCT03350191) | Liver GCGR Occupancy (0.2 mg dose) | 11.2% |[11] |

Experimental Protocols

Detailed experimental protocols for proprietary drug development are confidential. However, based on published literature, standardized methodologies would be employed. The following

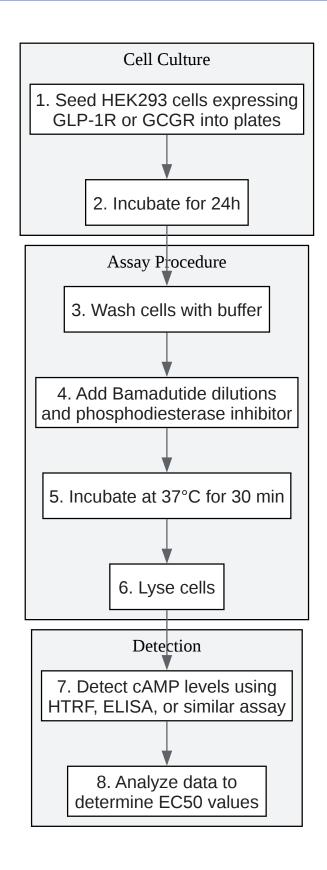


represent generalized protocols for key experiments.

Protocol: In Vitro cAMP Accumulation Assay

This protocol outlines the measurement of receptor activation by quantifying intracellular cAMP.





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Workflow for a cAMP accumulation assay.



- Cell Preparation: HEK293 cells stably transfected to express either human GLP-1R or GCGR are cultured under standard conditions. Cells are harvested and seeded into 96- or 384-well plates and grown to ~80-90% confluency.
- Compound Addition: On the day of the assay, cell culture medium is removed, and cells are
 washed with an assay buffer. Serial dilutions of **Bamadutide** (and control compounds)
 prepared in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) are
 added to the wells. The PDE inhibitor prevents the degradation of cAMP.
- Incubation: Plates are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for receptor binding and signal transduction.
- Cell Lysis and Detection: Following incubation, cells are lysed according to the detection kit
 manufacturer's instructions. The concentration of cAMP in the cell lysate is then quantified
 using a competitive immunoassay, often employing technologies like HTRF (Homogeneous
 Time-Resolved Fluorescence) or ELISA.
- Data Analysis: The resulting signal is used to generate dose-response curves, from which potency (EC50) values are calculated using non-linear regression analysis.

Protocol: In Vivo Efficacy Study in db/db Mice

This protocol describes a typical study to evaluate the anti-diabetic effects of a compound in a genetic model of obesity and T2D.

- Animal Model: Male or female db/db mice, which are leptin receptor deficient and develop
 hyperglycemia and obesity, are used. Animals are acclimatized for at least one week before
 the start of the experiment.
- Group Allocation: Mice are randomized into treatment groups (e.g., vehicle control,
 Bamadutide low dose, Bamadutide high dose) based on body weight and baseline blood glucose levels.
- Dosing: Bamadutide is administered, typically via subcutaneous injection, once daily for a
 period of several weeks (e.g., 4-6 weeks). The vehicle group receives an equivalent volume
 of the formulation buffer.



- Monitoring: Body weight and food intake are monitored daily or several times per week.
 Blood glucose is measured regularly from tail vein blood samples.
- Primary Endpoints: At the end of the treatment period, key endpoints are assessed. This
 includes:
 - Fasting Blood Glucose: Measured after an overnight fast.
 - HbA1c: A terminal blood sample is collected for analysis of glycated hemoglobin, an indicator of long-term glycemic control.
 - Oral Glucose Tolerance Test (OGTT): Often performed near the end of the study. After a
 fast, mice are given an oral gavage of glucose, and blood glucose is monitored at multiple
 time points (e.g., 0, 15, 30, 60, 120 minutes) to assess glucose disposal capacity.
- Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the outcomes between treatment groups and the vehicle control.

Conclusion

Bamadutide (SAR425899) is a rationally designed dual GLP-1R/GCGR agonist with a molecular structure optimized for prolonged therapeutic activity. Its mechanism of action, centered on the activation of cAMP-mediated signaling pathways, provides a synergistic approach to improving glucose homeostasis and reducing body weight. Preclinical and early-phase clinical data have demonstrated its potential to significantly enhance β-cell function and achieve clinically relevant weight loss. Further investigation is required to fully establish its long-term efficacy and safety profile as a treatment for T2D and obesity.

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